3,4-Dichloro-1,2,5-thiadiazole

Catalog No.
S704177
CAS No.
5728-20-1
M.F
C2Cl2N2S
M. Wt
155.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dichloro-1,2,5-thiadiazole

CAS Number

5728-20-1

Product Name

3,4-Dichloro-1,2,5-thiadiazole

IUPAC Name

3,4-dichloro-1,2,5-thiadiazole

Molecular Formula

C2Cl2N2S

Molecular Weight

155.01 g/mol

InChI

InChI=1S/C2Cl2N2S/c3-1-2(4)6-7-5-1

InChI Key

YNZQOVYRCBAMEU-UHFFFAOYSA-N

SMILES

C1(=NSN=C1Cl)Cl

Synonyms

4,5-Dichloro-2,1,3-thiadiazole;

Canonical SMILES

C1(=NSN=C1Cl)Cl

As a Building Block for New Molecules

,4-Dichloro-1,2,5-thiadiazole serves as a valuable building block for the synthesis of diverse new molecules with potential applications in various scientific fields. Its reactive chlorine atoms readily participate in substitution reactions, allowing researchers to attach various functional groups and tailor the properties of the resulting molecule.

One example includes the preparation of [, ]thiadiazol-3-yl-piperazine compounds, which exhibit promising antifungal activity [].

Studying Inclusion Phenomena

Inclusion compounds are formed when a "guest" molecule is trapped within the cavities of a "host" molecule. 3,4-Dichloro-1,2,5-thiadiazole has been employed as a guest molecule to investigate the solid-state 13C NMR spectra of inclusion compounds formed with 2,6-dimethyl-bicyclo[3.3.1]nonane-exo-2-exo-6-diol []. This research helps scientists understand the interactions between guest and host molecules at the atomic level.

3,4-Dichloro-1,2,5-thiadiazole is a chlorinated heterocyclic compound characterized by its unique structure, which includes two chlorine atoms and a thiadiazole ring. Its chemical formula is C2Cl2N2SC_2Cl_2N_2S, and it has garnered attention for its potential applications in various fields, including agriculture and pharmaceuticals. The compound is recognized for its stability and reactivity, making it a subject of interest in both organic synthesis and environmental studies.

As mentioned earlier, the precise mechanism by which DCDT inhibits nitrification requires further elucidation. However, research suggests it might disrupt the activity of ammonia monooxygenase (AMO), a key enzyme in the nitrification process [].

  • Skin and eye irritant: Direct contact with DCDT may irritate the skin and eyes [].
  • Incompatible materials: Avoid contact with moisture, oxidizing agents, acids, and bases as it can lead to decomposition or hazardous reactions [].
. Notably, it can undergo ring-opening reactions when treated with metal amides, leading to the formation of 3,4-disubstituted derivatives of thiadiazoles. Additionally, studies have shown that it reacts with hydroxyl radicals in the gas phase, which can be influenced by temperature variations ranging from 265 to 353 K . The dissociation pathways of this compound have also been explored using time-of-flight mass spectrometry, revealing insights into its stability and fragmentation patterns .

Research indicates that 3,4-Dichloro-1,2,5-thiadiazole exhibits significant biological activity. It has been identified as a potent inhibitor of nitrification in soil, which makes it valuable in agricultural applications for controlling nitrogen levels . Additionally, its structural properties suggest potential uses in drug discovery and development due to its ability to interact with biological systems.

The synthesis of 3,4-Dichloro-1,2,5-thiadiazole can be achieved through various methods. One notable approach involves the reaction of cyanogen with sulfur dichloride in the presence of chloride ions . Another method includes the ring-opening reaction with metal amides to produce substituted thiadiazoles . These synthetic routes highlight the compound's versatility and the potential for creating derivatives with tailored properties.

3,4-Dichloro-1,2,5-thiadiazole finds applications across multiple domains:

  • Agriculture: As a nitrification inhibitor, it helps manage soil nitrogen levels.
  • Pharmaceuticals: Its biological activity suggests potential roles in drug design.
  • Chemical Synthesis: It serves as a precursor for synthesizing various thiadiazole derivatives.

Interaction studies involving 3,4-Dichloro-1,2,5-thiadiazole have primarily focused on its reactivity with hydroxyl radicals and other reactive species. These studies provide insights into its environmental behavior and degradation pathways. Understanding these interactions is crucial for assessing the compound's ecological impact and stability under different conditions .

Several compounds share structural similarities with 3,4-Dichloro-1,2,5-thiadiazole. Here are some noteworthy examples:

Compound NameStructure CharacteristicsUnique Features
1,2,4-ThiadiazoleContains a five-membered ringLess chlorinated; lower reactivity
3-Chloro-1,2,5-thiadiazoleSimilar thiadiazole frameworkOnly one chlorine atom
5-Methyl-1,2,3-thiadiazoleMethyl substitution on thiadiazoleDifferent biological activities

These compounds differ in their reactivity profiles and biological activities while maintaining a core thiadiazole structure. The presence of chlorine atoms in 3,4-Dichloro-1,2,5-thiadiazole distinguishes it from its analogs by enhancing its reactivity and potential applications.

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 60 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 7 of 60 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 53 of 60 companies with hazard statement code(s):;
H301 (11.32%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (84.91%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (84.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.02%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

5728-20-1

Wikipedia

3,4-Dichloro-1,2,5-thiadiazole

Dates

Modify: 2023-08-15

Explore Compound Types